Methyl quinoline-5-carboxylate

描述

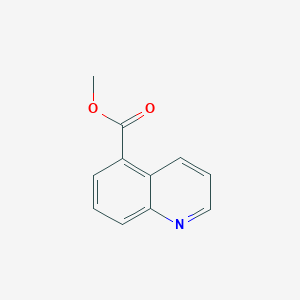

Methyl quinoline-5-carboxylate is an organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a double-ring structure consisting of a benzene ring fused to a pyridine ring. This compound is known for its diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry.

准备方法

Synthetic Routes and Reaction Conditions: Methyl quinoline-5-carboxylate can be synthesized through various methods. One common approach involves the cyclization of 2-aminobenzophenone with ethyl acetoacetate in the presence of a catalyst such as zinc chloride. The reaction is typically carried out under reflux conditions in a suitable solvent like ethanol. Another method involves the use of microwave irradiation to promote the cyclization reaction, which can significantly reduce reaction times and improve yields .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and high throughput. The use of recyclable catalysts and solvent-free conditions are also explored to make the process more environmentally friendly .

化学反应分析

Methylation Reactions

Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate (3 ) undergoes competitive O- and N-methylation when treated with methyl iodide (CH₃I) in the presence of a base. The regioselectivity depends on reaction parameters such as solvent polarity, temperature, and heating duration .

Key Findings:

-

O-Methylation Dominance : Prolonged heating (6–8 hours) in polar solvents (e.g., DMF or DMSO) with K₂CO₃ yields methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate (4 ) as the major product (80–99% yield) .

-

N-Methylation : Shorter reaction times (1–2 hours) favor the formation of methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate (5 ) in 1–20% yield .

Mechanism:

The reaction proceeds via an SN2 mechanism after deprotonation of the hydroxyl group by a strong base (e.g., K₂CO₃ or NaH). Steric hindrance around the nitrogen atom due to the methylthio group directs methylation toward the oxygen atom .

Table 1: Methylation Conditions and Outcomes

| Base | Solvent | Temperature (°C) | Time (h) | Product Ratio (4 :5 ) | Yield (4 ) |

|---|---|---|---|---|---|

| K₂CO₃ | DMF | 80 | 8 | 99:1 | 99% |

| K₂CO₃ | Acetone | 60 | 1 | 85:15 | 80% |

Carbonylation Reactions

A patent describes the synthesis of methyl 3-aminoquinoline-5-carboxylate via palladium-catalyzed carbonylation. 3-Amino-5-bromoquinoline reacts with carbon monoxide (0.8 MPa) in methanol/DMF using PdCl₂ and triethylamine .

Characterization Data:

Steric and Electronic Influences

Quantum chemical calculations reveal that the methylthio group at position 2 in methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate creates steric hindrance, shielding the nitrogen atom and favoring O-methylation. The anion’s electron density distribution (Figure 2 in ) shows comparable negative charges on O and N, but steric effects dominate regioselectivity .

Analytical Methods

科学研究应用

Common Synthesis Methods

| Method | Description |

|---|---|

| Friedländer Synthesis | Involves the reaction of an amino compound with a carbonyl compound. |

| Microwave-Assisted Synthesis | Utilizes microwave energy to enhance reaction rates and yields. |

| Solvent-Free Reactions | Employs conditions that eliminate the need for solvents, reducing waste. |

Medicinal Chemistry Applications

MQC and its derivatives are extensively studied for their potential therapeutic properties. Research indicates that these compounds exhibit significant biological activities, particularly in antimicrobial and anticancer domains.

Anticancer Activity

Several studies have demonstrated the cytotoxic effects of MQC against various cancer cell lines. For instance:

- Case Study : A study published in a peer-reviewed journal reported that MQC derivatives inhibited cell proliferation in human cancer cell lines by inducing apoptosis through mitochondrial pathways. This suggests their potential as lead compounds in drug development for cancer therapy.

Antimicrobial Properties

MQC has shown promising results as an antimicrobial agent. It interacts with bacterial enzymes, leading to inhibition of growth.

- Case Study : In vitro studies have indicated that MQC exhibits activity against Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in antibiotic development.

Industrial Applications

In addition to its medicinal uses, MQC has several industrial applications:

- Dyes and Pigments : The compound is utilized in the formulation of dyes due to its ability to impart color to various materials.

- Fluorescent Probes : MQC derivatives are being investigated as fluorescent probes for detecting metal ions in biological systems, providing insights into cellular processes.

Comparison with Related Compounds

To better understand the unique properties of MQC, it can be compared with similar quinoline derivatives:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 2-methylquinoline-5-carboxylate | Ethyl group at position 2 | More polar; potentially higher solubility |

| Quinoline-5-carboxylic acid | Lacks ester functionality | Higher acidity; different reactivity profile |

| 2-Methylquinoline | Lacks carboxylate functionality | Simpler structure; fewer biological activities |

作用机制

The mechanism of action of methyl quinoline-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes involved in cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

相似化合物的比较

- Quinoline-5-carboxylic acid

- Methyl quinoline-2-carboxylate

- Quinoline-8-carboxylate

Comparison: Methyl quinoline-5-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which can influence its reactivity and biological activity. Compared to quinoline-5-carboxylic acid, the methyl ester group in this compound can enhance its solubility and facilitate its use in various synthetic applications. Methyl quinoline-2-carboxylate and quinoline-8-carboxylate have different substitution patterns, leading to variations in their chemical properties and applications .

生物活性

Methyl quinoline-5-carboxylate is a compound that belongs to the quinoline family, which is known for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological effects, and potential therapeutic applications.

Overview of Quinoline Derivatives

Quinoline and its derivatives have been extensively studied for their wide-ranging biological activities, including:

- Antimicrobial : Effective against various bacterial strains.

- Antiviral : Inhibitory effects on viruses such as Hepatitis B.

- Anticancer : Potential in inhibiting tumor growth and proliferation.

- Anti-inflammatory : Modulating inflammatory responses.

This compound specifically has garnered attention due to its promising pharmacological properties.

Synthesis of this compound

This compound can be synthesized through various methods, often involving the condensation of appropriate precursors under acidic or basic conditions. The following table summarizes some common synthetic routes:

| Method | Conditions | Yield |

|---|---|---|

| Condensation with aldehydes | Acidic medium | High (80-90%) |

| Alkylation reactions | Basic conditions (e.g., NaOH) | Moderate (60-70%) |

| Cyclization reactions | Heat application | Variable (50-80%) |

Antimicrobial Activity

This compound exhibits significant antibacterial properties. A study highlighted its effectiveness against both gram-positive and gram-negative bacteria, demonstrating a minimum inhibitory concentration (MIC) comparable to established antibiotics.

Antiviral Effects

Research indicates that methyl quinoline derivatives can inhibit Hepatitis B virus (HBV) replication. In vitro studies have shown that these compounds can significantly reduce viral load at concentrations as low as 10 µM, suggesting their potential as antiviral agents.

Anticancer Potential

The anticancer effects of this compound have been investigated in various cancer cell lines. A notable study reported that this compound inhibited the proliferation of breast cancer cells (MCF7) and cervical cancer cells (HeLa), with IC50 values indicating potent cytotoxicity. The mechanism is believed to involve apoptosis induction and cell cycle arrest.

Case Studies

-

Antibacterial Activity Study :

- Objective : Evaluate the antibacterial efficacy of this compound.

- Method : Disc diffusion method against Staphylococcus aureus and Escherichia coli.

- Results : Zones of inhibition measured 15 mm for S. aureus and 12 mm for E. coli, indicating strong antibacterial activity.

-

Antiviral Study on HBV :

- Objective : Assess the inhibitory effect on HBV replication.

- Method : In vitro analysis using HepG2.2.15 cell line.

- Results : A reduction in HBV DNA levels by 85% at 10 µM concentration was observed, confirming its antiviral potential.

-

Anticancer Research :

- Objective : Investigate cytotoxic effects on cancer cell lines.

- Method : MTT assay on MCF7 and HeLa cells.

- Results : IC50 values were determined to be 20 µM for MCF7 and 25 µM for HeLa, indicating significant growth inhibition.

属性

IUPAC Name |

methyl quinoline-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-14-11(13)9-4-2-6-10-8(9)5-3-7-12-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQWVYSYQJRMDHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=CC=NC2=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70500623 | |

| Record name | Methyl quinoline-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70500623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16675-62-0 | |

| Record name | Methyl quinoline-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70500623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。